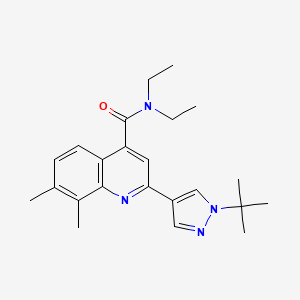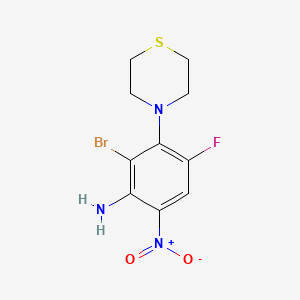![molecular formula C18H15ClN2O2S B4141344 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141344.png)
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
Übersicht
Beschreibung
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential biological activities. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood. However, studies suggest that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of oxidative stress and inflammation pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane and inhibiting DNA synthesis. In cancer research, the compound has exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant properties of the compound have also been investigated for their potential therapeutic applications in various diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate in lab experiments include its potential biological activities, ease of synthesis, and availability. However, the limitations of using the compound include its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For the research on 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. The compound can also be modified to improve its solubility and efficacy. Additionally, the compound can be used as a lead compound for the development of new drugs with improved biological activities.
Wissenschaftliche Forschungsanwendungen
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been studied for its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In cancer research, the compound has exhibited cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The anti-inflammatory and antioxidant properties of the compound have also been investigated for their potential therapeutic applications.
Eigenschaften
IUPAC Name |
[4-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-3-6-14(9-16(11)19)20-18-21-17(10-24-18)13-4-7-15(8-5-13)23-12(2)22/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTFRBLMSFSISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride](/img/structure/B4141276.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4141292.png)


![2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine](/img/structure/B4141316.png)

![N-[3-({[(1-adamantylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4141337.png)
![12-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4141352.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4141357.png)
![2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4141364.png)
![2-{[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4141371.png)